6,8-Dimethoxy-4-methylquinoline is an organic compound belonging to the class of quinolines, characterized by its two methoxy groups and a methyl group on the quinoline ring. Its chemical formula is with a molecular weight of approximately 221.25 g/mol. This compound has attracted interest due to its potential applications in medicinal chemistry, particularly for its biological activities, including antimicrobial and anticancer properties.
6,8-Dimethoxy-4-methylquinoline can be sourced from various chemical suppliers and is classified under several categories:
The compound is also recognized for its utility in synthetic organic chemistry as a building block for more complex molecules.
The synthesis of 6,8-dimethoxy-4-methylquinoline typically involves several key steps:
For industrial applications, larger reactors are used, and conditions are meticulously controlled to achieve high yields. The product is subsequently purified through crystallization or chromatography techniques to obtain the hydrate form.
The molecular structure of 6,8-dimethoxy-4-methylquinoline features a quinoline backbone with two methoxy groups located at the 6 and 8 positions and a methyl group at the 4 position.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 221.25 g/mol |
Melting Point | 65 - 69 °C |
Appearance | White to light yellow powder |
InChI Key | QRAQDKSUCWEVMW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=C(C=C(C2=NC=C1)OC)OC.O |
6,8-Dimethoxy-4-methylquinoline can participate in various chemical reactions:
Relevant data indicate that its solubility characteristics make it suitable for various applications in organic synthesis and medicinal chemistry.
6,8-Dimethoxy-4-methylquinoline has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3